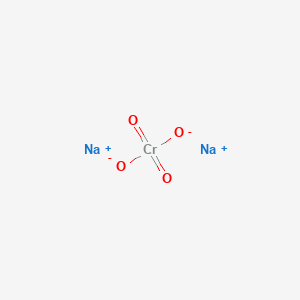
Sodium chromate
货号 B076753
Key on ui cas rn:
12680-48-7
分子量: 161.97 g/mol
InChI 键: PXLIDIMHPNPGMH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05393503
Procedure details


Chromic acid and sodium bichromate or sodium chromate are made by roasting chromium-containing ore with soda ash (sodium carbonate) or sodium hydroxide to form sodium chromate. The roasted ore is quenched in water and the soluble sodium chromate dissolves in the water to form "yellow liquor." The sodium chromate is reacted with sulfuric acid or sodium bisulfate to produce sodium bichromate (the "bichromate process"). Upon evaporation, by-product sodium sulfate crystallizes and is filtered off. Because it is contaminated with about 200 to about 1600 ppm of hexavalent chromium, it can be sold only to low value markets such as the pulp and paper industry, and the chromium values in it are lost. Increasingly, environmental considerations limit the sale of sodium sulfate to a maximum chromium contamination of 1000 ppm.



Identifiers


|
REACTION_CXSMILES
|
[Cr:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].S(=O)(=O)(O)O.S(=O)(=O)(O)[O-].[Na+]>>[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3].[Na+:6].[Na+:6].[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3] |f:0.1.2,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The roasted ore is quenched in water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the soluble sodium chromate dissolves in the water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form "yellow liquor
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05393503
Procedure details


Chromic acid and sodium bichromate or sodium chromate are made by roasting chromium-containing ore with soda ash (sodium carbonate) or sodium hydroxide to form sodium chromate. The roasted ore is quenched in water and the soluble sodium chromate dissolves in the water to form "yellow liquor." The sodium chromate is reacted with sulfuric acid or sodium bisulfate to produce sodium bichromate (the "bichromate process"). Upon evaporation, by-product sodium sulfate crystallizes and is filtered off. Because it is contaminated with about 200 to about 1600 ppm of hexavalent chromium, it can be sold only to low value markets such as the pulp and paper industry, and the chromium values in it are lost. Increasingly, environmental considerations limit the sale of sodium sulfate to a maximum chromium contamination of 1000 ppm.



Identifiers


|
REACTION_CXSMILES
|
[Cr:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].S(=O)(=O)(O)O.S(=O)(=O)(O)[O-].[Na+]>>[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3].[Na+:6].[Na+:6].[O-:2][Cr:1]([O:5][Cr:1]([O-:4])(=[O:3])=[O:2])(=[O:4])=[O:3] |f:0.1.2,4.5,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The roasted ore is quenched in water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the soluble sodium chromate dissolves in the water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form "yellow liquor
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
